molecular formula C17H15NO3 B1218303 N-2-Fluorenylsuccinamic acid CAS No. 59935-47-6

N-2-Fluorenylsuccinamic acid

Cat. No.: B1218303
CAS No.: 59935-47-6
M. Wt: 281.3 g/mol
InChI Key: GTWRPNCMRGJTMD-UHFFFAOYSA-N
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Description

N-2-Fluorenylsuccinamic acid is an organic compound characterized by the presence of a fluorenyl group attached to a succinamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-2-Fluorenylsuccinamic acid typically involves the reaction of fluorenylamine with succinic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: N-2-Fluorenylsuccinamic acid can undergo various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: The succinamic acid moiety can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenylamine derivatives.

    Substitution: Various substituted fluorenyl derivatives.

Scientific Research Applications

N-2-Fluorenylsuccinamic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-2-Fluorenylsuccinamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group can intercalate into biological membranes or bind to hydrophobic pockets in proteins, while the succinamic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    N-2-Fluorenylacetamide: Similar structure but with an acetamide group instead of succinamic acid.

    N-2-Fluorenylbenzoic acid: Contains a benzoic acid moiety instead of succinamic acid.

    N-2-Fluorenylpropionic acid: Features a propionic acid group instead of succinamic acid.

Uniqueness: N-2-Fluorenylsuccinamic acid is unique due to the presence of both the fluorenyl and succinamic acid groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(9H-fluoren-2-ylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16(7-8-17(20)21)18-13-5-6-15-12(10-13)9-11-3-1-2-4-14(11)15/h1-6,10H,7-9H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWRPNCMRGJTMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208646
Record name N-2-Fluorenylsuccinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59935-47-6
Record name N-2-Fluorenylsuccinamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059935476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC12353
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12353
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-2-Fluorenylsuccinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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